3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring, a pyrazole ring, and two substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the oxadiazole ring can result in the formation of amines or alcohols.
Substitution: Substitution of the bromine atom can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(2-fluorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties.
Properties
Molecular Formula |
C19H15BrN4O |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-10H,1-2H3,(H,22,23) |
InChI Key |
BIMIBRYCCIOIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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